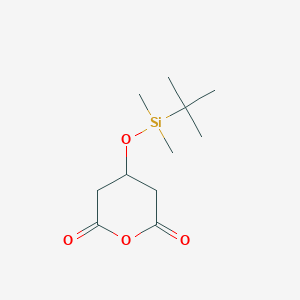

3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Beschreibung

The exact mass of the compound 3-(tert-Butyldimethylsilyloxy)glutaric anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(tert-Butyldimethylsilyloxy)glutaric anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyldimethylsilyloxy)glutaric anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAJGRHLLRGVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399829 | |

| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91424-40-7 | |

| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Enantioselective Desymmetrization of 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

Executive Summary

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (hereafter 3-TBSO-GA ) is a pivotal chiral building block in the synthesis of HMG-CoA reductase inhibitors (Statins), including Rosuvastatin and Atorvastatin. While the molecule itself is a meso compound (achiral), it possesses enantiotopic carbonyl groups. Its value lies in desymmetrization : the selective opening of the anhydride ring to generate a hemi-ester with high enantiomeric excess (ee).

This guide details the Organocatalytic Desymmetrization of 3-TBSO-GA. Unlike enzymatic routes which often require specific mutant lipases for this specific substrate, the organocatalytic route using Cinchona alkaloids provides a robust, scalable, and chemically defined pathway to the (R)-hemi-ester, the requisite precursor for the pharmacologically active (3R,5R)-dihydroxyheptanoic acid side chain.

The Molecule: 3-TBSO-GA

Chemical Structure & Properties:

-

CAS: 91424-40-7 (Generic for derivatives, verify specific CAS for anhydride)

-

Molecular Formula: C11H20O4Si

-

Key Feature: The bulky tert-butyldimethylsilyl (TBS) group at C3 protects the hydroxyl group and provides crucial steric bulk that enhances stereodifferentiation during the ring-opening event.

-

Stability: Moisture sensitive. Hydrolyzes rapidly to the achiral 3-(TBSO)glutaric acid upon exposure to ambient humidity.

Mechanistic Concept: Desymmetrization

The anhydride ring is symmetric. A nucleophile (methanol) can attack either Carbonyl A or Carbonyl B.

-

Non-catalyzed attack: Results in a racemic mixture (50:50) of (R) and (S) hemi-esters.

-

Chiral Catalyst (Cinchona Alkaloid): The catalyst forms a hydrogen-bonded complex with the anhydride and the nucleophile, sterically shielding one carbonyl group. This forces the nucleophile to attack the exposed carbonyl, yielding high optical purity (>90% ee).

Protocol: Organocatalytic Ring Opening

Objective: Synthesis of (R)-3-(tert-butyldimethylsilyloxy)glutaric acid mono-methyl ester.

Materials & Reagents

| Component | Grade/Spec | Role |

| 3-TBSO-GA | >98% (Anhydride content) | Substrate |

| Methanol (MeOH) | Anhydrous | Nucleophile |

| Quinidine | 99% (Natural Cinchona Alkaloid) | Chiral Catalyst |

| Toluene | Anhydrous (<50 ppm H2O) | Solvent |

| MTBE | ACS Grade | Workup Solvent |

| HCl (1M) | Aqueous | Quench/Wash |

Experimental Procedure

Step 1: Catalyst Setup

-

In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Quinidine (1.1 eq relative to anhydride) in anhydrous Toluene (10 volumes).

-

Cool the solution to -20°C . Note: Lower temperatures generally improve enantioselectivity by rigidifying the transition state.

Step 2: Substrate Addition

-

Dissolve 3-TBSO-GA (1.0 eq) in a minimal amount of anhydrous Toluene.

-

Add the anhydride solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20°C.

Step 3: Nucleophilic Attack

-

Add Anhydrous Methanol (1.5 eq) dropwise.

-

Stir the reaction mixture at -20°C for 24–48 hours.

-

Monitoring: Monitor by TLC or HPLC. The disappearance of the anhydride peak and appearance of the mono-ester peak indicates completion.

Step 4: Workup & Purification [1]

-

Quench the reaction by adding 1M HCl (excess) to protonate the quinine (removing it from the organic phase) and the hemi-ester.

-

Extract the aqueous layer with MTBE (3x).

-

Combine organic layers, wash with brine, and dry over Na2SO4.

-

Concentrate under reduced pressure.

-

Result: The crude product is the (R)-mono-methyl ester.

-

Optional: The Quinidine can be recovered from the aqueous acidic phase by basification (NaOH) and extraction.

-

Data Specifications

| Parameter | Target Value | Notes |

| Yield | > 85% | Chemical yield |

| Enantiomeric Excess (ee) | > 90% | Determined by Chiral HPLC |

| Configuration | (R)-isomer | Required for Statin synthesis |

Downstream Application: The Statin Side Chain

The (R)-mono-methyl ester generated above is the "Left Wing" of the statin molecule. It provides the C3-hydroxyl stereocenter.

Workflow Visualization

The following diagram illustrates the transformation from the symmetric anhydride to the Rosuvastatin side chain.

Caption: Figure 1: Organocatalytic desymmetrization workflow converting 3-TBSO-GA into the pharmacologically active Statin side chain.

Critical Quality Control (QC)

To ensure protocol trustworthiness, verify the following before and after the reaction:

-

Anhydride Purity (Pre-reaction):

-

Method: 1H NMR in CDCl3.

-

Check: Ensure no broad singlet around 10-12 ppm (indicative of dicarboxylic acid from hydrolysis). The anhydride protons at C2/C4 usually appear as multiplets around 2.7–2.9 ppm. If acid is present, re-crystallize or dehydrate with Acetic Anhydride before use.

-

-

Enantiomeric Excess (Post-reaction):

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

-

Standard: Compare against racemic mono-ester (prepared by mixing anhydride with MeOH and DMAP without chiral catalyst).

-

References

-

Watanabe, M., et al. (2014). "Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach." Journal of Organic Chemistry.

-

Park, Y., et al. (2000). "Desymmetrization of 3-substituted glutaric anhydrides using cinchona alkaloid derivatives." Tetrahedron Letters.

-

Niwayama, S. (2020).[2][3] "Recent Desymmetrization Reactions By CALB." International Journal of Applied Chemistry.

-

Lohray, B. B., et al. (2007). "Process for the synthesis of rosuvastatin calcium." World Intellectual Property Organization (WO2007017117).

Sources

Analytical methods for monitoring reactions of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Content Type: Application Note & Protocol Guide Subject: Reaction Monitoring, Quality Control, and Desymmetrization Analysis Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Introduction: The "Hidden" Statin Architect

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (referred to hereafter as 3-TBS-GA ) is a pivotal meso-intermediate in the asymmetric synthesis of HMG-CoA reductase inhibitors, specifically Rosuvastatin and Pitavastatin .[1] Its structural utility lies in its symmetry; the latent 1,3-diol motif is protected by the bulky TBS group, while the cyclic anhydride offers a reactive handle for desymmetrization.

However, 3-TBS-GA presents unique analytical challenges:

-

Chromophoric Silence: Lacking a conjugated

-system, it exhibits negligible UV absorbance above 210 nm, making standard HPLC-UV detection erratic.[1] -

Hydrolytic Instability: The anhydride moiety is moisture-sensitive, readily hydrolyzing to the corresponding diacid (3-TBS-glutaric acid) upon exposure to atmospheric moisture or aqueous mobile phases.[1]

-

Stereochemical Criticality: The subsequent reaction is typically an enantioselective ring opening (desymmetrization).[1] Monitoring the Enantiomeric Excess (ee) of the resulting hemiester is the Critical Quality Attribute (CQA).

This guide details a self-validating analytical workflow designed to overcome these limitations using Quench-Derivatization HPLC and Chiral Stationary Phase (CSP) Chromatography .

Analytical Challenges & Mechanistic Solutions

The "Phantom Peak" Phenomenon

Direct injection of 3-TBS-GA onto a Reverse-Phase (RP) HPLC column using standard acidic aqueous mobile phases (e.g., Water/ACN/TFA) often results in broad, tailing peaks or split peaks.[1]

-

Cause: The anhydride partially hydrolyzes on-column to the diacid.[1]

-

Result: The chromatogram shows a mixture of the anhydride and the diacid, rendering quantitation impossible.

The Solution: Pre-Column Derivatization (The Benzylamine Quench)

To accurately monitor the consumption of 3-TBS-GA, we utilize a Benzylamine Quench .[1] This reaction serves a dual purpose:

-

Stabilization: It instantly converts the reactive anhydride into a stable amide-acid.[1]

-

Visualization: It introduces a benzyl chromophore, allowing robust detection at 254 nm .[1]

Protocol A: In-Process Control (IPC) via Quench-Derivatization[1]

Objective: Quantitatively monitor the consumption of 3-TBS-GA during synthesis or subsequent desymmetrization reactions.

Reagents

-

Quench Solution: 0.5 M Benzylamine in Acetonitrile (anhydrous).

-

Diluent: 50:50 Acetonitrile:Water (0.1% H3PO4).[1]

-

Standard: Reference standard of 3-TBS-GA (>98% purity).

Step-by-Step Procedure

-

Sampling: Withdraw 50

L of the reaction mixture. -

Immediate Quench: Dispense the sample immediately into a vial containing 500

L of the Quench Solution . -

Incubation: Allow to stand at room temperature for 5 minutes to ensure complete conversion.

-

Dilution: Add 450

L of Diluent to match the initial mobile phase strength.[1] -

Analysis: Inject onto the HPLC.

HPLC Conditions (Achiral)

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 |

| Mobile Phase A | Water + 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm (Targeting the benzylamide) |

| Temperature | 30°C |

Protocol B: Chiral Purity (Enantiomeric Excess)[1]

Objective: Determine the ee% of the hemiester product (e.g., methyl 3-(TBS)glutarate) formed after enzymatic desymmetrization.

Context: 3-TBS-GA is a meso compound.[1] Desymmetrization (e.g., with MeOH and Lipase CALB) produces a chiral hemiester.[1] The analytical method must separate the (R) and (S) enantiomers.[1]

Method Strategy

Direct analysis of the hemiester is possible on polysaccharide-based chiral columns.[1] Acidic mobile phases are required to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

HPLC Conditions (Chiral)

| Parameter | Setting |

| Column | Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1) |

| Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Detection | UV 210 nm (Note: Low wavelength required as benzylamine is NOT used here) |

| Sample Prep | Dilute reaction mixture in Mobile Phase.[1] Filter (0.45 |

Validation Check:

-

Inject the racemic hemiester (prepared by chemical methanolysis without enzyme) to establish the retention times of both enantiomers.

-

Calculate Resolution (

).[1] Target

Visualizing the Workflow

Diagram 1: Reaction & Analytical Pathways

This diagram illustrates the conversion of the meso-anhydride and the decision points for analytical monitoring.

Caption: Workflow for monitoring the desymmetrization of 3-TBS-GA, distinguishing between IPC conversion monitoring (Red) and final chiral QC (Green).

Diagram 2: The "Phantom Peak" Mechanism

Understanding why direct injection fails.[1]

Caption: Schematic of on-column hydrolysis artifacts caused by direct injection of anhydrides into aqueous media.

Troubleshooting & Best Practices

TBS Group Stability

The tert-butyldimethylsilyl (TBS) group is acid-labile but generally stable under the mild acidic conditions of HPLC mobile phases (0.1% H3PO4 or TFA) for the duration of a run.[1]

-

Risk: Prolonged exposure to strong acids (pH < 1) or fluoride ions will cleave the TBS group, yielding the deprotected hydroxyl compound.

-

Check: If a new peak appears at early retention time (more polar), check for TBS deprotection.

Water Content in Solvents

For the Quench Method , ensure the Acetonitrile used for the Benzylamine solution is anhydrous.

-

Why: If the quench solution contains significant water, competitive hydrolysis (Anhydride + H2O -> Diacid) will occur alongside aminolysis (Anhydride + Benzylamine -> Amide), leading to quantification errors.[1]

NMR Verification (Orthogonal Method)

For rapid confirmation of identity without chromatography:

-

1H NMR (CDCl3):

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026).[1] 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride: A Crucial Intermediate for Pharmaceutical Innovation. Retrieved from [Link]

-

Wu, T.-Y., et al. (2018).[1][4] CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides. Applied Biochemistry and Biotechnology. (Contextual reference for enzymatic desymmetrization of glutaric anhydrides). Retrieved from [Link]

-

PubChem. (2025).[1][5] Compound Summary: 3-(tert-butyldimethylsiloxy)glutaric anhydride.[1][6][7][8][9] National Library of Medicine.[1] Retrieved from [Link]

-

Sielc Technologies. (2022).[1] HPLC Method for Analysis of Glutaric Anhydride. (General reference for glutaric anhydride chromatography). Retrieved from [Link]

Sources

- 1. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. dakenchem.com [dakenchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Application Note: Chromatographic Strategies using 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

[1]

Executive Summary

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (3-TBS-glutaric anhydride) is a high-value chiral synthon, primarily recognized as the critical C6-C10 building block in the synthesis of HMG-CoA reductase inhibitors, notably Rosuvastatin and Pitavastatin .[1]

Beyond its synthetic utility, this molecule presents unique chromatographic challenges and opportunities.[1] Its hydrolytic instability necessitates specific derivatization protocols for accurate Quality Control (QC). Conversely, its structural features—a bulky lipophilic TBS group and a reactive cyclic anhydride—make it a potent Chiral Derivatizing Agent (CDA) for the resolution of complex amines and alcohols in early-stage drug discovery.[1]

This guide details two distinct workflows:

-

QC Analysis: Derivatization of the anhydride to assess purity (Critical for Statin Process Chemistry).

-

Analytical Derivatization: Using the anhydride as a reagent to resolve chiral analytes.[1]

Chemical Basis & Mechanism[1][2]

The utility of 3-TBS-glutaric anhydride relies on the nucleophilic ring-opening of the glutaric anhydride moiety.[1] The presence of the bulky tert-butyldimethylsilyl (TBS) group at the C3 position imparts lipophilicity and steric bulk, which influences the kinetics of ring-opening and enhances the separation factors (

Reaction Mechanism

Upon exposure to a nucleophile (amine or alcohol) and a base catalyst (DMAP/TEA), the anhydride ring opens to form a hemi-ester or hemi-amide.[1]

Figure 1: Nucleophilic ring-opening mechanism.[1] The TBS group remains intact, providing mass spectral tags and chromatographic retention.

Application A: Quality Control of the Reagent (Statin Intermediates)

Context: Direct analysis of 3-TBS-glutaric anhydride by RP-HPLC is unreliable due to on-column hydrolysis, which converts the anhydride to the dicarboxylic acid, leading to peak tailing and quantitation errors. Strategy: Convert the anhydride quantitatively into a stable methyl ester or benzyl amide prior to injection.[1]

Protocol 1: Benzylamine Derivatization for Purity Assay

This method converts the anhydride into a stable hemi-amide, introducing a UV-active chromophore (benzyl group) that allows for high-sensitivity UV detection (254 nm), bypassing the weak UV absorbance of the native anhydride.[1]

Reagents:

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Derivatizing Agent: Benzylamine (Excess)[1]

-

Quench: 1M HCl

Step-by-Step Workflow:

-

Sample Prep: Weigh 10 mg of 3-TBS-glutaric anhydride into a 2 mL vial.

-

Dissolution: Add 1.0 mL of anhydrous DCM.

-

Reaction: Add 20 µL of Benzylamine (approx. 2.0 eq). Vortex for 30 seconds.[1]

-

Note: The reaction is exothermic and instantaneous.

-

-

Incubation: Let stand at room temperature for 5 minutes.

-

Quench/Dilution: Dilute 100 µL of the reaction mixture into 900 µL of Acetonitrile/Water (50:50).

-

Analysis: Inject onto HPLC.

HPLC Conditions:

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzyl chromophore) |

| Target Peak | Benzyl-hemiamide derivative (approx.[1] RT 6.5 min) |

Application B: Chiral Resolution of Amines/Alcohols

Context: In early drug discovery, separating enantiomers of novel amines or alcohols is critical.[1] 3-TBS-glutaric anhydride acts as a Chiral Derivatizing Agent (CDA) .[1] By reacting a racemic amine with enantiopure (3R)-TBS-glutaric anhydride, you create diastereomers.[1] Advantage: Diastereomers have different physical properties and can be separated on achiral (standard C18) columns, which are cheaper and more robust than chiral columns.[1]

Protocol 2: Derivatization of Chiral Amines

Target: Resolution of racemic primary amine (R-NH2).[1]

Step-by-Step Workflow:

-

Mix: In a 1.5 mL HPLC vial, combine:

-

React: Cap and shake at 40°C for 30 minutes.

-

Dry: Evaporate solvent under Nitrogen stream.[1]

-

Reconstitute: Dissolve residue in 200 µL Methanol.

-

Analyze: Inject onto generic RP-HPLC.

Separation Logic: The (3R)-TBS group creates a specific steric environment. When reacted with an (R)-amine vs. an (S)-amine, the resulting diastereomers will exhibit different interactions with the C18 stationary phase, typically resulting in baseline resolution.[1]

Figure 2: Workflow for using 3-TBS-glutaric anhydride as a Chiral Derivatizing Agent (CDA).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Split Peaks (QC Method) | Incomplete derivatization or hydrolysis.[1] | Ensure excess benzylamine is used.[1] Use anhydrous DCM for the reaction step.[1] |

| Low Sensitivity (MS) | Ion suppression or poor ionization.[1] | The TBS group ionizes well in ESI+.[1] Monitor for fragment m/z 115 (TBS cation) or [M+H]+ .[1] |

| Peak Tailing | Free carboxylic acid interaction with silanols.[1] | Add 0.1% Formic Acid or 5mM Ammonium Acetate to the mobile phase to suppress ionization of the free acid tail. |

| Reagent Purity | Hydrolysis during storage.[1] | Store anhydride at 2-8°C under Argon. If solid is clumped, re-verify titer before use.[1] |

References

-

Rosuvastatin Synthesis & Intermediates

-

Reagent Characterization

-

General Anhydride Derivatization Methods

-

Chromatographic Behavior of Glutaric Anhydrides

Sources

- 1. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]

- 3. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

Welcome to the technical support center for 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (TBSO-GA), CAS 91424-40-7, is a valuable bifunctional reagent widely employed in complex organic synthesis, most notably as a key intermediate in the preparation of statins like Rosuvastatin and Pitavastatin.[1][2] Its utility stems from the presence of two key functional groups: a reactive glutaric anhydride for acylation and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protecting a hydroxyl group. This unique structure, however, also presents specific challenges. Understanding the interplay between these two functionalities is crucial for minimizing side reactions and maximizing yields.

This guide will address the most common issues encountered in the laboratory, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing low yield and I'm isolating a diacid. What is happening?

Answer: The most common side reaction with this reagent is the hydrolysis of the glutaric anhydride ring to form 3-(tert-Butyldimethylsilyloxy)glutaric acid. The anhydride is highly susceptible to moisture.[1]

Root Cause Analysis:

-

Atmospheric Moisture: Handling the reagent in an open atmosphere can lead to rapid hydrolysis.

-

Wet Solvents or Reagents: Use of solvents or other reagents with residual water content will readily open the anhydride ring.

-

Improper Storage: Storing the reagent without adequate protection from humidity will lead to degradation over time. Commercial suppliers recommend storage at 2-8°C under a dry atmosphere.[3]

Troubleshooting and Prevention:

-

Strict Anhydrous Conditions: Always handle 3-(tert-Butyldimethylsilyloxy)glutaric anhydride under an inert atmosphere (e.g., argon or nitrogen).

-

Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Proper Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

FAQ 2: I am observing the formation of a byproduct with a lower molecular weight, and my NMR shows the absence of the silyl group. What is this side reaction?

Answer: You are likely observing the desilylation of the TBDMS ether, which yields 3-hydroxyglutaric anhydride or its subsequent reaction products. The TBDMS group is a protecting group with specific stability limits, particularly towards acidic reagents and fluoride ions.

Root Cause Analysis:

-

Acidic Conditions: The TBDMS ether is labile under acidic conditions. The presence of strong acids, or even milder acids upon heating, can cleave the silicon-oxygen bond.

-

Fluoride Ion Contamination: Sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF) or even certain grades of silica gel, can readily cleave the TBDMS ether.

-

Lewis Acids: Some Lewis acids used to activate the anhydride for acylation can also catalyze the removal of the silyl group.

Troubleshooting and Prevention:

-

Avoid Strong Acids: If acidic conditions are necessary, use milder acids and lower temperatures. Buffer the reaction mixture if possible.

-

Scrutinize Reagents for Fluoride: Ensure that no fluoride sources are present in the reaction. If purification is done by column chromatography, consider using deactivated silica gel.

-

Careful Selection of Lewis Acids: When using Lewis acids, opt for those with lower oxophilicity to minimize interaction with the silyl ether.

FAQ 3: My reaction with a nucleophile is sluggish, and upon workup, I isolate a complex mixture. What could be the issue?

Answer: This scenario often points to a combination of the issues mentioned above or incomplete reaction. If the intended nucleophilic attack on the anhydride is slow, side reactions have a greater opportunity to occur.

Root Cause Analysis:

-

Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to open the anhydride ring efficiently under the chosen conditions.

-

Steric Hindrance: Steric bulk on the nucleophile or around the anhydride can slow down the desired reaction.

-

Competitive Side Reactions: Slow desired reactions can be outcompeted by hydrolysis or desilylation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sluggish reactions.

FAQ 4: Can intramolecular side reactions occur with 3-(tert-Butyldimethylsilyloxy)glutaric anhydride?

Answer: While less common under standard acylation conditions, intramolecular reactions are a theoretical possibility, particularly under conditions that might promote the formation of a more nucleophilic silyloxy group or a more electrophilic carbonyl.

Potential Intramolecular Side Reaction:

One potential, though not widely reported, side reaction is an intramolecular cyclization to form a lactone. This would likely require activation of the silyl ether, which is not typical. A more plausible scenario for observing lactones in the reaction mixture is the desilylation to 3-hydroxyglutaric anhydride, followed by intramolecular rearrangement or reaction of the resulting 3-hydroxyglutaric acid. The formation of lactone impurities has been noted in the synthesis of Pitavastatin, a downstream product of the title compound.

Mitigation Strategy:

Maintaining the integrity of the TBDMS protecting group by avoiding harsh acidic or basic conditions is the best strategy to prevent the formation of downstream intramolecular cyclization products.

Summary of Common Side Reactions and Mitigation Strategies

| Side Reaction | Primary Cause | Key Indicators | Prevention & Troubleshooting |

| Anhydride Hydrolysis | Moisture | Formation of 3-(tert-Butyldimethylsilyloxy)glutaric acid, poor yield of acylated product. | Use anhydrous solvents and reagents; handle under an inert atmosphere. |

| Desilylation | Acidic conditions, fluoride ions | Formation of 3-hydroxyglutaric anhydride or its derivatives; loss of TBDMS signal in NMR. | Avoid strong acids and fluoride sources; use buffered conditions or non-acidic catalysts. |

| Incomplete Reaction | Poor nucleophile, steric hindrance | Low conversion, complex product mixture. | Increase nucleophile reactivity (e.g., deprotonation), increase temperature, use a more suitable solvent. |

| Epimerization | Harsh basic or acidic conditions | Loss of stereochemical purity in chiral applications. | Use mild reaction conditions and avoid prolonged reaction times at elevated temperatures. |

Visualizing the Key Reactions

Caption: Desired reaction vs. common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Acylation using 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

-

To a flame-dried round-bottom flask under a positive pressure of argon, add the nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

If the nucleophile is an alcohol or a primary/secondary amine, add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Dissolve 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (1.1 eq) in the same anhydrous solvent in a separate flame-dried flask under argon.

-

Slowly add the anhydride solution to the nucleophile solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

References

- Chemicea Pharmaceutical. (2024). Understanding 3-(tert-Butyldimethylsilyloxy)

-

Der Pharma Chemica. (2015). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. [Link]

- Google Patents. (2009).

-

YouTube. (2020). Acylation using an anhydride. [Link]

-

MDPI. (2019). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. [Link]

-

PubChem. (n.d.). 3-(Tert-butyldimethylsiloxy)glutaric anhydride. [Link]

-

PMC. (2011). Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase. [Link]

-

Market Publishers. (2023). Global Market Report of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS 91424-40-7). [Link]

- Google Patents. (2013).

-

YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. [Link]

-

Royal Society of Chemistry. (2014). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. [Link]

-

ResearchGate. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. [Link]

-

Orgasynth. (n.d.). 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. [Link]

-

PubChem. (n.d.). Glutaric anhydride. [Link]

-

Trans globe India. (n.d.). 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, CasNo.91424-40-7. [Link]

-

PMC. (2018). Synthesis of C3-epi-virenose and anomerically activated derivatives. [Link]

-

ResearchGate. (2020). Glutaric Acid and Glutarimide. [Link]

-

Scite.ai. (2021). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)–H Bonds. [Link]

-

PubMed. (1985). A study on the mechanism of the epimerization at C-3 of chenodeoxycholic acid by Clostridium perfringens. [Link]

Sources

Stability of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride in different solvents

Technical Support Center: Handling & Stability of 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

Ticket ID: TBDMS-GA-91424 Subject: Stability Profile, Solvent Compatibility, and Troubleshooting Guide Status: Resolved Agent: Senior Application Scientist[1]

Executive Summary: The "Linchpin" Intermediate

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS: 91424-40-7) is a critical prochiral building block, most notably used in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) like Rosuvastatin and Pitavastatin.[1]

Its utility lies in its desymmetrization : the ability to open the anhydride ring selectively to generate a chiral center. However, this same reactivity makes it chemically fragile.[1] The anhydride moiety is highly electrophilic and prone to non-selective ring opening by moisture (hydrolysis) or nucleophilic solvents (solvolysis), which destroys the material's utility and enantiomeric potential.[1]

Solvent Compatibility Matrix

Core Directive: This molecule is an electrophile .[1] It seeks electrons.[1] Do not store or dissolve it in solvents that can donate electrons (nucleophiles) or that contain water.[1]

Solvent Decision Guide

| Solvent Class | Status | Suitability & Technical Notes |

| Chlorinated (DCM, Chloroform) | Recommended | Best for Storage/Reaction. Excellent solubility.[1] Non-nucleophilic.[1] Easy to dry.[1] Note: Acidic impurities in chloroform (HCl) can cleave the TBDMS group; use stabilized or basic alumina-filtered chloroform.[1] |

| Aromatic (Toluene, Benzene) | Recommended | High Stability. Ideal for azeotropic drying if the compound has absorbed moisture.[1] Low polarity suppresses spontaneous hydrolysis.[1] |

| Ethers (THF, MTBE, Et₂O) | Use with Caution | Good for Reactions. THF is the standard solvent for reduction or Grignard reactions. Critical Risk: Ethers are hygroscopic.[1] "Wet" THF will hydrolyze the anhydride to the diacid within minutes. Must be distilled or dried over molecular sieves.[1] |

| Polar Aprotic (DMF, DMSO) | Restricted | High Risk. While soluble, these solvents are very difficult to dry completely.[1] DMSO can occasionally act as an oxidant or react with anhydrides at high temperatures (Pummerer-type).[1] Use only if strictly anhydrous and required for a specific nucleophilic substitution.[1] |

| Alcohols (MeOH, EtOH) | PROHIBITED | Immediate Reaction. Alcohols will open the ring to form the mono-ester.[1] This is a reaction, not a storage solvent.[1] |

| Water | PROHIBITED | Immediate Destruction. Hydrolyzes to 3-(tert-butyldimethylsilyloxy)glutaric acid (a gummy solid).[1] |

Mechanism of Instability & Degradation

Understanding how the molecule fails is the key to preventing it. The primary failure mode is Nucleophilic Acyl Substitution .[1]

Figure 1: Degradation pathways.[1] The primary risk is moisture leading to the achiral diacid.

Troubleshooting & FAQs

Q1: My white powder has turned into a sticky gum/oil. What happened?

-

Root Cause: The anhydride ring has opened due to moisture ingress.[1] The resulting dicarboxylic acid (3-(tert-butyldimethylsilyloxy)glutaric acid) often presents as a sticky gum or oil because hydrogen bonding prevents clean crystallization compared to the rigid anhydride.[1]

-

Resolution: You cannot easily "re-close" the ring without heating in acetic anhydride or acetyl chloride, which risks cleaving the TBDMS group. It is usually best to discard or repurpose the material as the diacid.

Q2: I see a broad peak at 10-12 ppm in my 1H NMR. Is this normal?

-

Diagnosis: Contamination with Diacid.[1]

-

Root Cause: The anhydride should not have carboxylic acid protons.[1] A broad singlet downfield (10-12 ppm) indicates the presence of free -COOH groups from the hydrolyzed diacid.[1]

-

Action: If the peak integrates to <5%, you may proceed with purification (recrystallization from dry hexane/ether).[1] If >10%, repurification is difficult; the acid catalyzes further decomposition.

Q3: Can I store a stock solution in THF?

-

Diagnosis: Risky practice.[1]

-

Root Cause: Even "anhydrous" THF absorbs atmospheric moisture rapidly through septa.[1] Over 24-48 hours, a 0.1M solution will likely show significant hydrolysis.[1]

-

Recommendation: Store only as a solid under argon/nitrogen at 2-8°C. Make solutions fresh immediately before use.

Q4: Why did my TBDMS group fall off?

-

Diagnosis: Acidic Cleavage.[1]

-

Root Cause: While TBDMS is stable to base, it is acid-labile.[1] If your anhydride hydrolyzed to the diacid, the local pH of the solid decreases (becomes acidic). This "auto-acidity" can catalyze the cleavage of the silyl ether over long storage periods.[1]

-

Prevention: Store in a desiccator.[1] Ensure the starting material is free of trace acid catalysts (like HCl from silylation steps).[1]

Standard Operating Procedures (SOPs)

SOP-01: Purity Verification (NMR)

Before using the reagent in a critical step (e.g., enzymatic desymmetrization), verify the ring integrity.

-

Sampling: Take ~10 mg of sample in a dry glovebox or under rapid N₂ flow.

-

Solvent: Use CDCl₃ (stored over K₂CO₃ or molecular sieves to neutralize trace HCl).[1]

-

Key Signals to Monitor:

-

Acceptance Criteria: No visible -COOH peak. Sharp integration of ring protons.[1]

SOP-02: Drying/Rescue of Slightly Wet Material

If the material is slightly clumpy but not fully degraded.

-

Dissolve the material in minimal dry Dichloromethane (DCM) .[1]

-

Add Magnesium Sulfate (MgSO₄) to absorb physical water.[1] Filter rapidly.

-

Dilute with dry Hexane until cloudy.

-

Cool to -20°C to encourage crystallization of the anhydride.

-

Filter under inert atmosphere.[1]

References & Authority

-

Compound Identity: 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS 91424-40-7).[1][4][5][6] PubChem. Link

-

Desymmetrization Context: The primary application of this anhydride is in the synthesis of statin side chains via enzymatic or chemical ring opening.[1] See: Theil, F. et al. "Enzymatic desymmetrization of 3-substituted glutaric anhydrides." (General mechanism reference).[1]

-

General Anhydride Stability: Cyclic anhydrides are susceptible to hydrolysis following pseudo-first-order kinetics in the presence of excess water.[1] Bunton, C. A. et al. "Hydrolysis of cyclic anhydrides."[1]

-

TBDMS Stability: TBDMS ethers are stable to base but cleaved by acid.[1] Greene's Protective Groups in Organic Synthesis.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

- 1. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, CasNo.91424-40-7 Trans globe India [trans.lookchem.com]

- 5. 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. dakenchem.com [dakenchem.com]

Troubleshooting low yield in amine coupling with 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Topic: Troubleshooting Low Yield in Amine Coupling Reagent CAS: 91424-40-7 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Reagent & The Challenge

Welcome to the technical support hub for 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (3-TBS-glutaric anhydride). This reagent is a critical building block, most notably used in the synthesis of statins (e.g., Rosuvastatin) and as a bifunctional linker in PROTACs and antibody-drug conjugates (ADCs).[1]

Why yields fail: While glutaric anhydrides are generally stable, the 3-TBS variant presents a unique "perfect storm" for low yields:

-

Steric Bulk: The bulky tert-butyldimethylsilyl group can hinder nucleophilic attack, slowing kinetics and allowing moisture to compete.[1]

-

Hidden Hydrolysis: The reagent hydrolyzes to the diacid upon exposure to moisture. This diacid is often visually indistinguishable from the anhydride but is completely non-reactive under standard coupling conditions.

-

Workup Sensitivity: The TBS group is acid-labile. Standard anhydride workups (often involving acidic washes) can inadvertently strip the protecting group, leading to product loss into the aqueous phase.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine where the mass is being lost.[1] Follow this logic tree to isolate the variable.

Figure 1: Diagnostic decision tree for isolating yield loss in anhydride couplings. Follow the path to identify the primary failure mode.

Part 2: Troubleshooting Modules

Module 1: Reagent Integrity (The "Silent Killer")

The Issue: Cyclic anhydrides hydrolyze to dicarboxylic acids upon contact with atmospheric moisture. The 3-TBS-glutaric acid (hydrolysis product) will not react with amines under standard non-activating conditions.[1] Diagnostic:

-

IR Spectroscopy: Look for the characteristic anhydride doublet at 1750 and 1800 cm⁻¹ . If you see a broad peak around 1700 cm⁻¹ and OH stretching (2500–3000 cm⁻¹), your reagent is dead.[1]

-

NMR: In CDCl₃, the anhydride protons at the 2,4-positions are distinct from the diacid protons.

Solution:

-

Store the reagent in a desiccator at -20°C.

-

If hydrolyzed, you must recrystallize (often difficult) or purchase fresh reagent.[1] Attempting to "dry" the diacid with heat will not reform the anhydride efficiently without dehydrating agents (e.g., Ac₂O).

Module 2: Reaction Kinetics & Catalysis

The Issue: The bulky TBS group at the 3-position creates steric hindrance. A simple mix of Amine + Anhydride is often too slow, allowing trace moisture to hydrolyze the anhydride before the amine can attack. The Fix: You must use nucleophilic catalysis. 4-Dimethylaminopyridine (DMAP) is non-negotiable for high yields with hindered anhydrides.

Mechanism of Rescue: DMAP attacks the anhydride to form a highly reactive N-acyl pyridinium salt. This intermediate is much more electrophilic than the neutral anhydride and less sensitive to steric shielding.

Figure 2: DMAP catalysis mechanism. The formation of the Acyl Pyridinium species is the rate-determining step that outcompetes hydrolysis.

Module 3: The Workup (TBS Preservation)

The Issue: Researchers often wash the reaction mixture with 1M HCl to remove excess amine or DMAP. The Science: The TBS (tert-butyldimethylsilyl) ether is acid-labile.[2] While more stable than TMS, it will cleave at low pH (pH < 2), especially in aqueous/organic mixtures.[1] If the TBS cleaves, the resulting hydroxyl-acid becomes highly water-soluble and is lost in the aqueous wash.

Data: Silyl Ether Stability Profiles

| Protecting Group | Stability (Acid) | Stability (Base) | Recommended Workup pH |

| TMS | Very Low | Low | Neutral only |

| TBS (Target) | Moderate | High | pH 4 - 6 |

| TIPS | High | High | pH 2 - 10 |

Protocol Adjustment: Instead of 1M HCl, use a mild acidic buffer:

-

0.5M NaH₂PO₄ (Monosodium Phosphate): This buffers around pH 4.5. It is acidic enough to protonate the carboxylic acid (ensuring it partitions into the organic layer) but mild enough to preserve the TBS group.

-

Citric Acid (10% aq): Another safe alternative (pH ~3-4).[1]

Part 3: Optimized Protocol (Self-Validating)

Reagents:

-

Amine (1.0 equiv)[1]

-

3-TBS-glutaric anhydride (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

-

DMAP (0.1 equiv) — Critical for yield[1]

-

DCM or THF (Anhydrous)[1]

Step-by-Step:

-

Preparation: Flame-dry the flask. Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM.

-

Addition: Add DMAP .[1][3][4] Then, add 3-TBS-glutaric anhydride (solid or solution) in one portion.

-

Why? Adding anhydride last ensures the amine is ready to trap the active species immediately.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: Check by TLC.[1] The anhydride spot (high Rf) should disappear. A baseline streak (Amic acid) will appear.

-

-

Quench & Workup (Crucial):

-

Purification: The product is a carboxylic acid. It can often be purified by silica gel chromatography using 1-5% Methanol in DCM (with 0.1% Acetic Acid to prevent streaking).[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the reaction? A: Avoid heat if possible. Heating glutaric anhydride derivatives with amines can promote double-condensation, leading to the imide (ring closure) rather than the desired amic acid (linear linker).[1] If you want the imide, heat to reflux with HMDS.[1]

Q: My product is stuck in the aqueous layer during workup. A: This happens if the carboxylic acid is deprotonated. Ensure your aqueous wash is acidic (pH ~4). If the molecule is very polar, try extracting with 10% Methanol/Chloroform instead of DCM.

Q: Can I use pyridine as the solvent? A: Yes. Pyridine acts as both solvent and base.[1] However, removing pyridine requires acidic washes (risk to TBS) or azeotroping with toluene.[1] DCM/DMAP is usually cleaner for workup.

Q: The anhydride is not dissolving. A: 3-TBS-glutaric anhydride is soluble in DCM and THF.[1] If it's not dissolving, it might be the hydrolyzed diacid (which has poor solubility in DCM).[1] Check Module 1.

References

-

Synthesis of Rosuvastatin Intermediates. Ningbo Inno Pharmchem. (2026).[1] Describes the industrial utility of 3-TBS-glutaric anhydride in statin synthesis.

-

DMAP-Catalyzed Acylation Mechanism. ScholarWorks @ UTRGV. Explains the formation of the acyl-pyridinium ion pair and kinetics.[5]

-

Stability of TBS and TIPS Protecting Groups. BenchChem. Comparative data on silyl ether stability in acidic vs basic conditions.

-

Aminolysis of Cyclic Anhydrides. ACS Omega. (2021).[1] Details the mechanism and transition states of anhydride ring openings.

-

Cyclic Anhydride Ring Opening Theory. PubMed. (NIH).[1] Discusses the activation barriers and hydrolysis risks of glutaric vs succinic anhydrides.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Impact of moisture on 3-(tert-Butyldimethylsilyloxy)glutaric anhydride reactions

[1]

Product Code: TBS-GA-PRO CAS: 91424-40-7 Synonyms: 3-(TBS-oxy)glutaric anhydride; Rosuvastatin Intermediate B-2

Critical Alert: Moisture Sensitivity Profile

Status: HIGHLY MOISTURE SENSITIVE

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is a cyclic anhydride.[1] While the tert-butyldimethylsilyl (TBS) protecting group acts as a shield for the hydroxyl moiety, it does not protect the anhydride ring from hydrolysis.

Upon exposure to ambient moisture, the strained 6-membered anhydride ring undergoes rapid nucleophilic attack by water, ring-opening to form the thermodynamically stable dicarboxylic acid (3-(tert-butyldimethylsilyloxy)glutaric acid). This conversion is often irreversible under standard storage conditions and renders the reagent inert for subsequent acylation or Wittig reactions (e.g., in Rosuvastatin synthesis).

Mechanism of Failure

The 6-membered glutaric ring possesses approximately 19.4 kJ/mol of strain energy, making it significantly more reactive toward hydrolysis than 5-membered succinic analogs.[1]

Figure 1: Hydrolysis pathway. The active anhydride is converted to the open-chain diacid upon contact with water.

Diagnostic Hub: Is My Reagent Compromised?

Before committing this reagent to a high-value synthesis (e.g., Rosuvastatin side-chain installation), verify its integrity using the following markers.

Visual & Physical Inspection

| Status | Appearance | Solubility (DCM/THF) |

| Active (Pure) | White crystalline powder/sheet | Clear, homogeneous solution |

| Compromised (Wet) | Clumpy, sticky paste or "gel-like" solid | Cloudy; white precipitate forms (Diacid is less soluble in non-polar solvents) |

Spectral Validation Data

Use these spectral fingerprints to distinguish the active anhydride from the hydrolyzed diacid.

| Method | Active Anhydride (Target) | Hydrolyzed Diacid (Impurity) |

| FT-IR | Doublet Carbonyl: ~1760 cm⁻¹ & ~1800 cm⁻¹ (Characteristic of cyclic anhydrides) | Broad Single Band: 1700–1730 cm⁻¹ (Carboxylic Acid) + Broad OH stretch (2500–3300 cm⁻¹) |

| ¹H-NMR | ||

| TLC | Higher | Lower |

Troubleshooting Guides

Scenario A: "The reaction mixture turned cloudy/precipitated immediately upon adding the anhydride."

Diagnosis: Moisture Contamination (Hydrolysis) The cyclic anhydride is soluble in standard organic solvents (DCM, THF, Toluene). The hydrolyzed dicarboxylic acid, however, has significantly reduced solubility in these non-polar media due to strong intermolecular hydrogen bonding.

-

Immediate Action: Stop the addition. Check the water content of your solvent (Karl Fischer titration).

-

Fix: If the solvent is dry, the reagent itself has hydrolyzed. See Recovery Protocol below.

Scenario B: "I see low yields in the Wittig Olefination step (Rosuvastatin synthesis)."

Diagnosis: Stoichiometric Mismatch

The hydrolyzed diacid consumes base (e.g.,

-

Explanation: If 10% of your anhydride is hydrolyzed, it acts as a proton source, quenching 20% of your base (2 protons per diacid molecule). This kills the ylide species required for the reaction.

-

Prevention: Titrate the reagent or use excess base if partial hydrolysis is suspected (though purification is recommended).

Scenario C: "Can I use the reagent if it has turned into a sticky gel?"

Diagnosis: Polymerization/Oligomerization Glutaric anhydrides can undergo ring-opening polymerization in the presence of trace moisture and catalytic nucleophiles (like DMAP or pyridine), forming oligomeric species.[1]

-

Resolution: Do not use "as is." The molecular weight is no longer defined. Recrystallization or chemical dehydration is required.

Recovery Protocol: Dehydration

If your batch has hydrolyzed to the diacid (confirmed by IR/NMR), you can regenerate the anhydride ring rather than discarding the material.

Reagents: Acetic Anhydride (

-

Dissolution: Dissolve the compromised material (diacid) in Toluene.

-

Dehydration: Add excess Acetic Anhydride (2–3 equivalents).

-

Reflux: Heat to reflux (approx. 110°C) for 1–3 hours. This drives the equilibrium back to the closed ring, expelling acetic acid.

-

Isolation:

-

Distill off the toluene and acetic acid byproducts under reduced pressure.

-

Recrystallization: Recrystallize the residue from hot ether or a mixture of hexane/ether to remove trace acetic anhydride.

-

Dry: Dry under high vacuum to remove all traces of solvent.

-

Figure 2: Chemical recovery workflow for hydrolyzed material.

Frequently Asked Questions (FAQs)

Q: Does the TBS group fall off if the anhydride hydrolyzes? A: generally, no. The tert-butyldimethylsilyl ether is robust under neutral and mild acidic conditions generated by the anhydride hydrolysis. However, if the material is left in a wet, acidic state for prolonged periods, desilylation is possible. The primary failure mode is ring opening, not deprotection.

Q: What is the best solvent for this reaction? A: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are standard. Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF/DMSO with high water content) as they will react with the anhydride.

Q: How should I store this compound? A: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen). Use a desiccator if cold storage is unavailable. Warm to room temperature before opening the bottle to prevent condensation.

Q: Can I use silica gel chromatography to purify it? A: Use caution. Silica gel contains surface hydroxyls and adsorbed water which can hydrolyze the anhydride during purification. If chromatography is necessary, flash quickly using a non-polar eluent (Hexane/EtOAc) and consider neutralizing the silica or using neutral alumina. Recrystallization is preferred.[3]

References

-

Rosuvastatin Intermediate Synthesis & Application Title: Process for the preparation of Rosuvastatin and intermediates thereof.[4][5][6][7][8] Source: World Intellectual Property Organization (WO/2006/091771). URL:

-

Cyclic Anhydride Reactivity & Strain Title: Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Source: Biomacromolecules (ACS Publications). URL:[Link]

-

Purification & Dehydration Protocols Title: Glutaric Anhydride Purification (Discussion on Acid/Anhydride Separation). Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry. URL:[Link]

-

General Anhydride Hydrolysis Kinetics Title: Is it possible to create an acid anhydride that's stable in water? (Kinetics discussion). Source: Chemistry Stack Exchange. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Glutaric Anhydride Purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. WO2006091771A2 - Preparation of rosuvastatin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin - Google Patents [patents.google.com]

Technical Support Center: Stereochemical Integrity in Reactions with 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

Welcome to the technical support center for chemists, researchers, and drug development professionals working with 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. This crucial building block, vital in the synthesis of pharmaceuticals like Rosuvastatin and Pitavastatin, possesses a key chiral center at the C3 position.[1][2][3] Maintaining the stereochemical integrity of this center during synthetic transformations is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific stereoisomer.[4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent epimerization—the unwanted inversion of a stereocenter—in your reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 3-(tert-Butyldimethylsilyloxy)glutaric anhydride?

A1: Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, converting one diastereomer into another. In the context of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, the stereocenter at the C3 position, bearing the silyloxy group, is susceptible to inversion under certain reaction conditions. This is a significant concern because the therapeutic efficacy of many drugs derived from this intermediate depends on the precise three-dimensional arrangement of atoms.[4][5] Regulatory bodies like the FDA require strict control and characterization of stereoisomers in pharmaceutical products.[6][7][8]

Q2: What is the primary mechanism of epimerization for this compound?

A2: The primary mechanism involves the deprotonation of the hydrogen atom at the C3 position (the α-carbon to one of the carbonyl groups) by a base.[9] This abstraction forms a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face of the planar structure, leading to a mixture of the original stereoisomer and its epimer. The presence of a base is the key initiator of this process.[9][10]

Q3: Which reaction conditions are most likely to cause epimerization?

A3: Several factors can promote epimerization:

-

Strong Bases: The use of strong bases significantly increases the rate of proton abstraction.[11]

-

Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for both enolate formation and the subsequent reprotonation, often favoring the thermodynamically more stable product, which may not be the desired one.[11][12][13]

-

Protic Solvents: Solvents that can act as a proton source can facilitate the reprotonation of the enolate intermediate, driving the equilibrium towards a mixture of epimers.[9]

-

Polar Aprotic Solvents: Solvents like DMF can stabilize the charged enolate intermediate, potentially increasing its lifetime and the likelihood of epimerization.[14]

-

Prolonged Reaction Times: Longer exposure to conditions that promote epimerization will naturally lead to a greater degree of stereochemical scrambling.[15]

Q4: How can I detect if epimerization has occurred in my reaction?

A4: The most reliable method for detecting and quantifying epimerization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques can separate and quantify the different stereoisomers present in your product mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be a powerful tool for identifying the presence of diastereomers.

II. Troubleshooting Guides

Scenario 1: Significant Epimerization Observed During Amine Coupling to Form an Amide

You are reacting 3-(tert-Butyldimethylsilyloxy)glutaric anhydride with a primary amine in the presence of a common base like triethylamine (TEA) or diisopropylethylamine (DIEA) and observe a significant amount of the undesired diastereomer in your product.

Root Cause Analysis:

The likely culprit is the basicity of the amine reagent or the added base, which is deprotonating the C3 position and initiating the epimerization cascade. Elevated temperatures used to drive the reaction to completion can also exacerbate this issue.

Mitigation Strategies:

1. Choice of Base:

-

Weaker, Sterically Hindered Bases: The use of a weaker or more sterically hindered base can minimize the deprotonation of the C3 hydrogen.[16] Sterically bulky bases may have difficulty accessing the C-H bond, thus favoring their role as a proton scavenger for the reaction without causing epimerization.[17] Consider bases like 2,4,6-collidine or 2,6-lutidine. While still basic, their increased steric bulk can disfavor the abstraction of the sterically encumbered C3 proton.

-

Non-Nucleophilic Bases: Employing non-nucleophilic bases is a highly effective strategy.[18] These bases are strong enough to facilitate the desired reaction but are sterically hindered or have electronic properties that make them poor nucleophiles and less likely to deprotonate the chiral center. Examples include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in carefully controlled amounts or proton sponges like 1,8-Bis(dimethylamino)naphthalene.

Table 1: Comparison of Bases for Amide Coupling

| Base | pKa of Conjugate Acid | Steric Hindrance | Tendency for Epimerization |

| Triethylamine (TEA) | ~10.7 | Low | High |

| Diisopropylethylamine (DIEA) | ~11.0 | Moderate | Moderate to High |

| 2,6-Lutidine | ~6.7 | High | Low to Moderate |

| 2,4,6-Collidine | ~7.4 | High | Low |

| DBU | ~13.5 | Moderate | Substrate Dependent |

2. Temperature Control (Kinetic vs. Thermodynamic Control):

Epimerization often leads to the thermodynamically more stable product. By running the reaction at lower temperatures, you can favor the kinetically controlled product, which is formed faster and may be your desired stereoisomer.[12][19][20] This approach minimizes the energy available for the reversible epimerization process.[15]

-

Protocol: Attempt the reaction at 0 °C, and if the reaction rate is too slow, gradually increase the temperature to find a balance between reaction completion and stereochemical purity. In some cases, running the reaction at temperatures as low as -20 °C or -78 °C may be necessary.[21][22]

3. Solvent Selection:

The choice of solvent plays a crucial role in stabilizing the charged enolate intermediate.[14]

-

Aprotic, Nonpolar Solvents: Solvents like toluene or dichloromethane (DCM) are often preferred over more polar aprotic solvents like DMF or DMSO.[21] Nonpolar solvents are less effective at stabilizing the charged enolate intermediate, thereby disfavoring its formation.

-

Solvent Combinations: A mixture of solvents can sometimes be beneficial. For instance, a combination of THF and a less polar co-solvent might provide sufficient solubility for the reactants while minimizing epimerization.[23]

Experimental Workflow Diagram:

Caption: Troubleshooting workflow for epimerization.

Scenario 2: Epimerization During Ring-Opening with an Alcohol to Form an Ester

You are performing a regioselective ring-opening of the anhydride with an alcohol, catalyzed by a base, and are observing loss of stereochemical purity at the C3 position.

Root Cause Analysis:

Similar to amide formation, the base used to catalyze the ring-opening can also abstract the C3 proton, leading to epimerization. The nucleophilicity of the alcohol itself is generally insufficient to cause this problem without a basic catalyst.

Mitigation Strategies:

1. Catalyst Selection:

-

Lewis Acid Catalysis: Instead of a base, consider using a mild Lewis acid catalyst. Lewis acids can activate the anhydride towards nucleophilic attack by the alcohol without promoting deprotonation at the C3 position. Suitable Lewis acids include MgBr₂·OEt₂, Sc(OTf)₃, or other lanthanide triflates.

-

Enzyme Catalysis: For highly sensitive substrates, enzymatic catalysis can offer exceptional stereoselectivity. Lipases, for example, can catalyze the ring-opening of anhydrides with high precision, often avoiding side reactions like epimerization.

2. Reaction Conditions without a Strong Base:

-

Thermal Conditions: In some cases, simply heating the anhydride and alcohol together in a suitable solvent may be sufficient to effect the ring-opening, albeit at a slower rate. This approach completely eliminates the base as a source of epimerization.

-

High-Pressure Conditions: Applying high pressure can sometimes accelerate the reaction rate without the need for a catalyst, thus preserving stereochemistry.

Logical Relationship Diagram:

Caption: Pathways for anhydride ring-opening.

III. Detailed Experimental Protocols

Protocol 1: Low-Temperature, Sterically Hindered Base-Mediated Amide Coupling

This protocol is designed to minimize epimerization during the coupling of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride with a primary amine.

Materials:

-

3-(tert-Butyldimethylsilyloxy)glutaric anhydride

-

Primary amine

-

2,6-Lutidine

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (1.0 eq).

-

Dissolve the anhydride in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).

-

In a separate flask, prepare a solution of the primary amine (1.0-1.1 eq) and 2,6-lutidine (1.1-1.2 eq) in anhydrous DCM.

-

Slowly add the amine/base solution to the cooled anhydride solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Stir the reaction mixture at -20 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Analyze the stereochemical purity of the final product using chiral HPLC.

IV. References

-

Carpino, L. A., et al. (Year). Systematic comparison of bases for peptide couplings. Journal of Organic Chemistry.

-

MDPI. (Year). Epimerisation in Peptide Synthesis. [Link]

-

Google Patents. (Year). Epimerization methodologies for recovering stereo isomers in high yield and purity.

-

ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. [Link]

-

National Institutes of Health. (Year). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

-

ResearchGate. (Year). Investigation of Epimer Formation in Amide-Coupling Reactions. [Link]

-

Pharmaffiliates. (2026). The Strategic Importance of 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride in Pharma. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride: A Crucial Intermediate for Pharmaceutical Innovation. [Link]

-

Oriental Journal of Chemistry. (Year). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. [Link]

-

QYResearch. (Year). Global Market Report of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS 91424-40-7). [Link]

-

Chemistry LibreTexts. (2026). Non-nucleophilic Brønsted-Lowry Superbases. [Link]

-

Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

-

PubChem. (Year). 3-(Tert-butyldimethylsiloxy)glutaric anhydride. [Link]

-

Chiralpedia. (2025). Stereochemistry in Drug Discovery and Development. [Link]

-

Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

-

Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

SlideShare. (Year). Epimerization of Peptide. [Link]

-

MDPI. (Year). Stereoselective Synthesis of Novel Sphingoid Bases. [Link]

-

National Institutes of Health. (Year). Stereochemistry in Drug Action. [Link]

-

ResearchGate. (Year). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. [Link]

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

-

Wikipedia. (Year). Thermodynamic and kinetic reaction control. [Link]

-

ResearchGate. (Year). Regulatory Considerations in Drug Development of Stereoisomers. [Link]

-

Google Patents. (Year). Coupling method for peptide synthesis at elevated temperatures.

-

Royal Society of Chemistry. (Year). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride. [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

-

OpenStax. (2023). Kinetic versus Thermodynamic Control of Reactions. [Link]

-

Taylor & Francis. (Year). Non-nucleophilic bases – Knowledge and References. [Link]

-

ACS Publications. (2026). Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates. [Link]

-

Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]

-

ChemRxiv. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents [patents.google.com]

- 10. orientjchem.org [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 16. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]

- 21. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 23. researchgate.net [researchgate.net]

Validation & Comparative

3-(tert-Butyldimethylsilyloxy)glutaric anhydride vs other glutaric acid protecting groups

Topic: 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride vs. Alternative Protecting Groups in Asymmetric Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of Silyl Protection in Statin Synthesis

In the high-stakes landscape of API manufacturing—specifically for HMG-CoA reductase inhibitors like Rosuvastatin and Pitavastatin —the choice of hydroxyl protecting group on the glutaric acid backbone is not merely a matter of preference; it is a determinant of yield, optical purity, and process scalability.

While simple acyl (acetyl) or alkyl (benzyl) groups offer basic protection, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (3-TBS-GA) has emerged as the industry standard. Its dominance is driven by the TBS (tert-butyldimethylsilyl) group's unique balance of steric bulk, lipophilicity, and orthogonal stability, which facilitates high-fidelity desymmetrization and clean downstream Wittig-Horner olefinations.

This guide objectively compares 3-TBS-GA against its acetyl, benzyl, and unprotected counterparts, supported by mechanistic insights and experimental protocols.

Chemical Profile & Physical Properties[1][2]

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is a cyclic anhydride derived from citric acid or 3-hydroxyglutaric acid. It serves as a "chiral hub," allowing for the introduction of two different functionalities at the C1 and C5 positions through desymmetrization.

| Property | Specification |

| CAS Number | 91424-40-7 |

| Formula | C₁₁H₂₀O₄Si |

| Molecular Weight | 244.36 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 79–81 °C |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Hydrolyzes in water |

| Storage | Moisture sensitive; Store at 2–8 °C under inert atmosphere |

Comparative Analysis: TBS vs. Alternatives

The selection of a protecting group for the C3-hydroxyl position dictates the stability of the anhydride ring and the stereoselectivity of the subsequent ring-opening.

Comparison Matrix: 3-Protected Glutaric Anhydrides

| Feature | TBS-O- (Silyl) | Ac-O- (Acetyl) | Bn-O- (Benzyl) | Unprotected (-OH) |

| Steric Bulk | High (Directs nucleophiles) | Low | Moderate | None |

| Base Stability | High (Stable to mild base) | Low (Prone to hydrolysis/migration) | High | Deprotonates (O⁻) |

| Acid Stability | Moderate (Labile to strong acid) | High | High | High |

| Crystallinity | Excellent (Purification easy) | Moderate | Good | Poor (often oil) |

| Desymmetrization | High ee% (Steric bias) | Lower ee% | Moderate ee% | Poor Control |

| Deprotection | Mild (TBAF or dilute acid) | Hydrolysis (Base) | Hydrogenation | N/A |

Technical Deep Dive

1. The "Steric Steering" Effect (TBS Advantage): The bulky tert-butyl group of the TBS moiety exerts significant steric influence over the anhydride ring. During enzymatic or chemical desymmetrization (e.g., with chiral amines or alcohols), the TBS group forces the incoming nucleophile into a specific trajectory, significantly enhancing diastereoselectivity compared to the planar, smaller Acetyl group.

2. Orthogonality in Statin Synthesis:

-

Acetyl (Ac): In the synthesis of Rosuvastatin, the side chain undergoes a Wittig reaction involving strong bases (e.g., NaH, LiHMDS). Acetyl groups are prone to migration or cleavage under these conditions, leading to complex impurity profiles.

-

TBS: Is stable against the bases used in ylide formation but can be cleanly removed at the end of the synthesis using acidic conditions (HCl/MeOH) or fluoride sources, which is orthogonal to the ester hydrolysis steps.

3. Elimination Risk:

Unprotected 3-hydroxyglutaric derivatives are susceptible to

Visualizing the Workflow

The following diagram illustrates the critical role of 3-TBS-GA in the asymmetric synthesis of the Rosuvastatin side chain, highlighting the desymmetrization step.

Caption: Workflow transforming Citric Acid to Rosuvastatin via the TBS-protected anhydride hub.

Experimental Protocols

Protocol A: Synthesis of 3-(TBS-oxy)glutaric Anhydride

Rationale: This method utilizes Citric Acid as a green, renewable starting material.

-

Dehydration: React Citric acid monohydrate with concentrated sulfuric acid and fuming sulfuric acid at 0–10°C to form 3-ketoglutaric acid (acetonedicarboxylic acid).

-

Reduction: Reduce the ketone using Sodium Borohydride (NaBH₄) in water/methanol to yield 3-hydroxyglutaric acid.

-

Anhydride Formation: Reflux 3-hydroxyglutaric acid with acetic anhydride or acetyl chloride to close the ring, forming 3-hydroxyglutaric anhydride (often protected in situ or subsequently).

-

Silylation:

-

Reagents: Imidazole (2.5 eq), TBS-Cl (1.2 eq), DMF (Solvent).

-